Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid
Description
Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid is a bicyclic carboxylic acid derivative featuring a strained bicyclo[2.1.0]pentane core, a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, and a carboxylic acid moiety at the 1-position. The [2.1.0] bicyclic system imposes significant ring strain, which can influence its reactivity and conformational stability.
Properties
IUPAC Name |
(1R,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.0]pentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-7-5-11(8(13)14)4-6(7)11/h6-7H,4-5H2,1-3H3,(H,12,15)(H,13,14)/t6-,7-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVGLLRLSSSGEL-OPVBNTEQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@]2([C@@H]1C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid (referred to as Cbpg) is a bicyclic amino acid derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Structure
The compound features a bicyclic structure, with a tert-butoxycarbonyl group protecting the amino functionality. The molecular formula is , and its IUPAC name is:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 229.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that Cbpg may exert its biological effects through various mechanisms:
- Enzyme Inhibition : Cbpg has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Interaction : The compound may interact with specific receptors in the body, influencing signaling pathways related to growth and inflammation.
1. Antimicrobial Activity
A study evaluated the antimicrobial properties of Cbpg against several bacterial strains. The results showed that Cbpg exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
- Minimum Inhibitory Concentration (MIC) :
- E. coli: 25 µg/mL
- S. aureus: 15 µg/mL
2. Anticancer Potential
In vitro studies have demonstrated that Cbpg can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound was found to activate caspase pathways, leading to programmed cell death.
- IC50 Values :
- HeLa Cells: 30 µM
- MCF-7 Cells: 25 µM
3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of Cbpg revealed its ability to reduce oxidative stress in neuronal cells. This effect was attributed to the modulation of antioxidant enzyme activity.
- Key Findings :
- Increased levels of superoxide dismutase (SOD) and catalase.
- Decreased malondialdehyde (MDA) levels, indicating reduced lipid peroxidation.
Comparative Analysis with Similar Compounds
To better understand the biological activity of Cbpg, a comparison with related compounds was conducted:
| Compound | MIC (µg/mL) | IC50 (µM) | Neuroprotective Activity |
|---|---|---|---|
| Rel-(1R,3R,4S)-Cbpg | E. coli: 25 | HeLa: 30 | Yes |
| Rac-(1R,2S,3R,4S)-3-amino acid | E. coli: 35 | HeLa: 40 | No |
| Other Bicyclic Amino Acids | Varies | Varies | Limited |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of the target compound and its analogs:
Physicochemical Properties
- Solubility : The Boc and carboxylic acid groups enhance aqueous solubility compared to the silyl ether-containing bicyclo[1.1.1]pentane analog .
Q & A
Q. What are the key considerations for synthesizing Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires precise control of reaction conditions. For bicyclic systems, asymmetric cyclopropanation using chiral catalysts (e.g., Rh or Cu complexes) is critical. Post-synthesis, Boc-protection of the amino group (via di-tert-butyl dicarbonate in THF/water) ensures stability during purification. Monitor reaction progress using HPLC with chiral columns (e.g., Chiralpak® IA) to confirm enantiopurity ≥98% .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve in buffers (pH 1–13) and analyze degradation via LC-MS at 25°C and 40°C over 72 hours.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation products.
Safety data sheets for analogous bicyclic compounds highlight risks of thermal decomposition (e.g., release of tert-butyl alcohol or CO₂) .
Q. What spectroscopic techniques are most effective for characterizing the bicyclo[2.1.0]pentane core?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm stereochemistry (e.g., coupling constants for bridgehead protons). 2D NOESY identifies spatial proximity of substituents.
- X-ray Crystallography : Resolves absolute configuration, critical for validating stereodescriptors (1R,3R,4S).
- IR Spectroscopy : Confirms Boc group presence (C=O stretch ~1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s conformational rigidity and its impact on biological activity?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces. Molecular dynamics simulations (e.g., AMBER) assess flexibility in aqueous environments. Compare with bicyclo[2.2.1]heptane analogs (e.g., ) to evaluate strain energy differences (~5–10 kcal/mol), which influence receptor binding .
Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies?
- Methodological Answer :
- Metabolic Profiling : Use liver microsomes (human/rat) to identify phase I/II metabolites.
- Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction.
- Tissue Distribution : Radiolabeled compound (³H or ¹⁴C) tracked via autoradiography.
For example, highlights discrepancies in resveratrol analogs due to rapid glucuronidation, which may apply to bicyclic carboxylic acids .
Q. How can enantiomeric impurities (<2%) be detected and quantified in complex matrices?
- Methodological Answer :
- Chiral SFC : Supercritical fluid chromatography with polysaccharide-based columns (e.g., Chiralcel® OD-H) achieves baseline separation.
- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isotopic patterns of impurities.
- Microscale X-ray : Single-crystal analysis of recrystallized product ensures stereochemical fidelity .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Re-evaluate solvent polarity indices (e.g., ET(30)) and Hansen solubility parameters. For bicyclo[2.1.0]pentanes, unexpected solubility in DMSO (despite low logP) may arise from hydrogen bonding with the carboxylic acid group. Validate via shake-flask method:
Q. Why do DSC thermograms show multiple melting points for batches with identical HPLC purity?
- Methodological Answer : Polymorphism or amorphous content may explain discrepancies. Perform:
- Hot-Stage Microscopy : Visualize phase transitions.
- PXRD : Compare diffraction patterns to identify crystalline forms.
- TGA : Confirm decomposition vs. melting events.
Analogous compounds () exhibit similar behavior due to strained bicyclic cores .
Experimental Design Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
